molecular formula C5H3N3S B8711469 3-Sulfanylpyrazine-2-carbonitrile

3-Sulfanylpyrazine-2-carbonitrile

Cat. No.: B8711469
M. Wt: 137.16 g/mol
InChI Key: XYCFBAXIRODYFB-UHFFFAOYSA-N
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Description

3-Sulfanylpyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine ring substituted with a sulfanyl (-SH) group at the 3-position and a nitrile (-CN) group at the 2-position. The sulfanyl group enhances nucleophilicity, enabling participation in thiol-disulfide exchange reactions and metal coordination, while the nitrile group offers opportunities for further functionalization via hydrolysis or cycloaddition .

Properties

IUPAC Name

2-sulfanylidene-1H-pyrazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S/c6-3-4-5(9)8-2-1-7-4/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCFBAXIRODYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=S)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylpyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a halogenated pyrazine reacts with a thiol under basic conditions to form the desired product. For example, 3-chloropyrazine-2-carbonitrile can be reacted with sodium hydrosulfide in the presence of a base like sodium hydroxide to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 3-Sulfanylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Sulfanylpyrazine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Sulfanylpyrazine-2-carbonitrile is primarily based on its ability to interact with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The following table summarizes key structural and physical properties of 3-Sulfanylpyrazine-2-carbonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Features
This compound C₅H₃N₃S 137.17 -SH (3), -CN (2) High reactivity due to free thiol
3-(Ethylsulfanyl)pyrazine-2-carbonitrile C₇H₇N₃S 165.22 -SC₂H₅ (3), -CN (2) Improved stability vs. -SH derivative
3-Chloropyrazine-2-carbonitrile C₅H₂ClN₃ 139.55 -Cl (3), -CN (2) Electrophilic halogen for substitution
3-Aminopyrazine-2-carbonitrile C₅H₄N₄ 120.12 -NH₂ (3), -CN (2) Amine-directed reactivity

Notes:

  • 3-(Ethylsulfanyl)pyrazine-2-carbonitrile (CAS 74002-46-3) has a higher molecular weight due to the ethyl group, which reduces volatility compared to the parent thiol compound .
  • 3-Chloropyrazine-2-carbonitrile (CAS 102705-50-8) is a precursor in synthesizing amino derivatives (e.g., 3-Aminopyrazine-2-carbonitrile) via nucleophilic substitution .
This compound
  • Reactivity : The -SH group undergoes oxidation to disulfides or reacts with electrophiles (e.g., alkyl halides) to form thioethers. The nitrile group can be hydrolyzed to amides or carboxylic acids.
  • Applications: Potential as a ligand in metal complexes or intermediate in bioactive molecule synthesis.
3-(Ethylsulfanyl)pyrazine-2-carbonitrile
  • Reactivity : The ethylsulfanyl group (-SC₂H₅) is less nucleophilic than -SH but more stable. Suitable for reactions requiring controlled sulfur participation.
  • Applications : Used in agrochemical research for stable sulfur-containing scaffolds .
3-Chloropyrazine-2-carbonitrile
  • Reactivity : Chlorine at the 3-position facilitates SNAr reactions with amines or thiols. Raw materials include 2-chloropyrazine and trimethylsilyl cyanide .
  • Applications: Key intermediate in synthesizing aminopyrazine derivatives (e.g., 3-Aminopyrazine-2-carbonitrile, CAS 102705-50-8) for drug discovery .
3-Aminopyrazine-2-carbonitrile
  • Reactivity: The amino group (-NH₂) directs electrophilic substitution and participates in condensation reactions (e.g., hydrazone formation).
  • Applications : Precursor for pyrazine-based heterocycles in antimicrobial or anticancer agents .

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